SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.

H56410-100mg

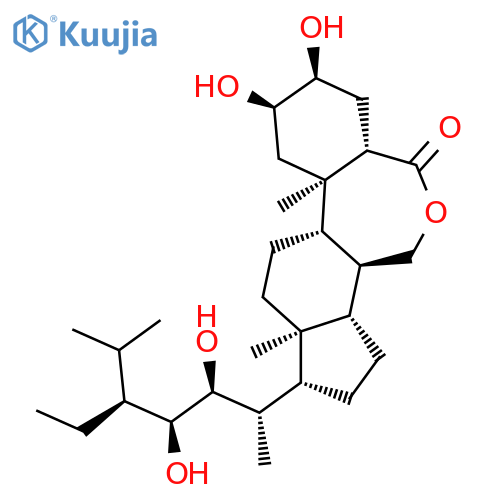

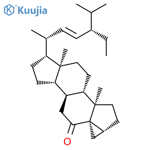

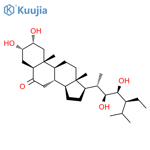

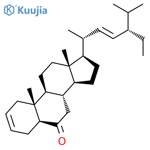

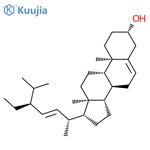

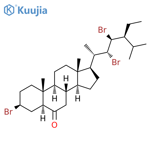

(2R,3S,22S,24S)-2,3,22,23-TETRAHYDROXY-24-ETHYL-β-HOMO-7-OXA-5A-CHOLESTAN-6-ONE

80483-89-2

,95%

100mg

¥622.0

2023-09-07

MedChemExpress

HY-112102-25mg

(22S,23S)-Homobrassinolide

80483-89-2

≥98.0%

25mg

¥1550

2024-04-17

SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.

S923717-1mg

(22S,23S)-28-Homo Brassinolide

80483-89-2

1mg

¥2,743.20

2022-10-10

SHANG HAI YUAN YE Biotechnology Co., Ltd.

S18015-500mg

28-Homobrassinolide

80483-89-2

,95%

500mg

¥2000.00

2022-01-07

A2B Chem LLC

AH50367-5mg

6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-

80483-89-2

≥90%

5mg

$563.00

2024-04-19

Aaron

AR00G3U3-1g

6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-

80483-89-2

1g

$257.00

2025-01-24

A2B Chem LLC

AH50367-1mg

6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-

80483-89-2

≥90%

1mg

$166.00

2024-04-19

Aaron

AR00G3U3-500mg

6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-

80483-89-2

500mg

$157.00

2025-01-24

A2B Chem LLC

AH50367-100mg

6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-

80483-89-2

≥98.0%

100mg

$352.00

2023-12-30

A2B Chem LLC

AH50367-25mg

6H-Benz[c]indeno[5,4-e]oxepin-6-one,1-[(1S,2S,3S,4S)-4-ethyl-2,3-dihydroxy-1,5-dimethylhexyl]hexadecahydro-8,9-dihydroxy-10a,12a-dimethyl-,(1R,3aS,3bS,6aS,8S,9R,10aR,10bS,12aS)-

80483-89-2

≥98.0%

25mg

$124.00

2023-12-30